Celiprolol hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

盐酸西利普洛尔是一种选择性β1肾上腺素受体拮抗剂,具有部分β2激动剂活性。它主要用于治疗高血压和心绞痛。 该化合物以其通过降低外周血管阻力和维持肾血流量来降低血压的能力而闻名 .

准备方法

合成路线和反应条件: 盐酸西利普洛尔的合成涉及几个关键步骤:

初始反应: 该过程从对氨基苯酚与碳酸二乙酯反应生成N,N-二乙基氨基甲酰基-对氨基苯酚开始。

中间体形成: 然后将该中间体在碱的存在下与环氧氯丙烷反应,生成N,N-二乙基氨基甲酰基-对-(2,3-环氧丙氧基)苯胺。

工业生产方法: 盐酸西利普洛尔的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流反应器和自动化系统以确保一致的质量和产量 .

化学反应分析

反应类型: 盐酸西利普洛尔会发生几种类型的化学反应,包括:

氧化: 它可以在特定条件下被氧化,形成各种代谢物。

还原: 还原反应可以改变其官能团,可能改变其药理特性。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用诸如氢化铝锂之类的还原剂。

取代: 胺和硫醇等亲核试剂通常用于取代反应.

主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可以生成羟基化的代谢物,而取代反应可以生成具有修饰的药理学特性的各种衍生物 .

科学研究应用

Indications

Celiprolol is indicated for:

- Hypertension : Management of mild to moderate high blood pressure.

- Angina Pectoris : Prevention of effort-induced angina attacks.

- Vascular Ehlers-Danlos Syndrome : Investigational use aimed at reducing arterial complications due to its ability to lower heart rate and arterial pressure .

Cardiovascular Disorders

Celiprolol has been widely studied for its efficacy in treating various cardiovascular conditions:

- Hypertension : Clinical trials have shown significant reductions in both systolic and diastolic blood pressure. For instance, a study demonstrated that celiprolol effectively lowered blood pressure in patients with left ventricular hypertrophy, leading to improved cardiac dimensions .

- Angina : Its use in managing angina pectoris has been supported by studies indicating a reduction in anginal episodes and improved exercise tolerance .

Vascular Ehlers-Danlos Syndrome

Recent investigations have explored celiprolol's role in managing vascular EDS:

- A clinical trial focused on patients with vEDS found that celiprolol significantly reduced the incidence of arterial events such as ruptures and dissections. Although the trial was terminated early due to positive outcomes, it highlighted celiprolol's potential in this rare condition .

- The drug's ability to decrease mechanical stress on arterial walls is particularly beneficial for patients with fragile vasculature associated with vEDS .

Other Potential Applications

Emerging research suggests additional therapeutic roles for celiprolol:

- Heart Failure : Some studies have indicated hemodynamic improvements in heart failure patients, particularly those with nonischemic cardiomyopathy. However, results have been variable across different populations .

- Respiratory Conditions : Due to its β2 agonist activity, celiprolol may also offer advantages for patients suffering from concurrent respiratory diseases, although this application requires further investigation .

Case Study Summaries

Several key studies have contributed to understanding celiprolol's applications:

Research Insights

Research indicates that celiprolol's unique pharmacological profile allows it to effectively manage cardiovascular conditions while minimizing adverse effects typical of other β-blockers. Its investigational use in vEDS represents a promising avenue for future studies aimed at expanding its therapeutic applications.

作用机制

盐酸西利普洛尔主要通过选择性拮抗β1肾上腺素受体发挥作用,β1肾上腺素受体主要存在于心脏中。通过阻断这些受体,它降低了心率和心肌收缩力,从而导致心输出量减少和血压降低。 此外,它在β2受体上的部分激动剂活性有助于维持外周血管扩张和降低血管阻力 .

与其他β受体阻滞剂的比较:

阿替洛尔: 与西利普洛尔不同,阿替洛尔缺乏内在的拟交感神经活性,这可能导致更明显的心动过缓。

美托洛尔: 美托洛尔是另一种选择性β1阻滞剂,但没有西利普洛尔中见到的β2激动剂活性。

类似化合物的清单:

- 阿替洛尔

- 美托洛尔

- 比索洛尔

- 普萘洛尔

- 卡维地洛

盐酸西利普洛尔因其β1拮抗作用和β2激动作用的独特组合而脱颖而出,为管理心血管疾病提供了平衡的方法,并可能减少副作用。

相似化合物的比较

- Atenolol

- Metoprolol

- Bisoprolol

- Propranolol

- Carvedilol

Celiprolol Hydrochloride stands out due to its unique combination of beta-1 antagonism and beta-2 agonism, providing a balanced approach to managing cardiovascular conditions with potentially fewer side effects.

属性

CAS 编号 |

57470-78-7 |

|---|---|

分子式 |

C20H34ClN3O4 |

分子量 |

416.0 g/mol |

IUPAC 名称 |

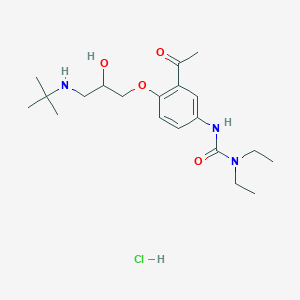

3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydron;chloride |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H |

InChI 键 |

VKJHTUVLJYWAEY-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |

规范 SMILES |

[H+].CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.[Cl-] |

外观 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

57470-78-7 |

相关CAS编号 |

56980-93-9 (Parent) |

同义词 |

Celiprolol Celiprolol Hydrochloride Celiprolol Monohydrochloride Celiprolol, (+,-)-Isomer Celiprolol, (R)-Isomer Celiprolol, (S)-Isomer Celiprolol, Monohydrochloride, (R)-Isomer Celiprolol, Monohydrochloride, (S)-Isomer Hydrochloride, Celiprolol Monohydrochloride, Celiprolol N'-(3-Acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethylurea REV 5320A REV-5320A REV5320A Selectol ST 1396 ST-1396 ST1396 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。